molecular formula C11H12N2 B11913815 2-(Isoquinolin-1-yl)ethanamine

2-(Isoquinolin-1-yl)ethanamine

Katalognummer: B11913815
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: NKAKAQCUSVBDFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isoquinolin-1-yl)ethanamine is an organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-1-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of isoquinoline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . Another method involves the reduction of 2-(Isoquinolin-1-yl)acetonitrile using hydrogen gas and a suitable catalyst, such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isoquinolin-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced amines

    Substitution: Substituted isoquinoline derivatives

Wirkmechanismus

The mechanism of action of 2-(Isoquinolin-1-yl)ethanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the heterocyclic ring.

    Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)ethanamine.

    2-(Quinolin-1-yl)ethanamine: A similar compound with a quinoline ring instead of an isoquinoline ring.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline ring system and ethanamine side chain make it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

2-isoquinolin-1-ylethanamine

InChI

InChI=1S/C11H12N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7,12H2

InChI-Schlüssel

NKAKAQCUSVBDFP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CN=C2CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.